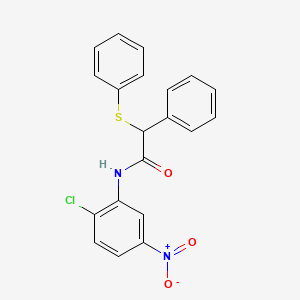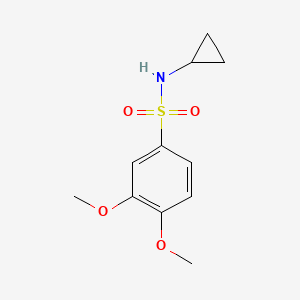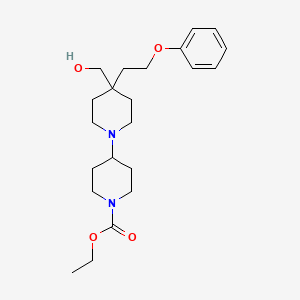
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as CNPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CNPTA belongs to the class of thiosemicarbazones and has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of CNPTA is not fully understood. However, it has been suggested that CNPTA induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. The anti-viral activity of CNPTA is thought to be due to its ability to inhibit viral DNA synthesis.
Biochemical and Physiological Effects
CNPTA has been found to affect various biochemical and physiological processes. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Inflammatory cytokines are involved in the pathogenesis of many diseases, including cancer. CNPTA inhibits the production of these cytokines, thereby reducing inflammation. Additionally, CNPTA has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
CNPTA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-cancer and anti-inflammatory properties. However, CNPTA has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on CNPTA. One area of interest is the development of CNPTA analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of CNPTA and its effects on different types of cancer. Another area of interest is the development of CNPTA as a potential anti-viral agent. Finally, the use of CNPTA in combination with other anti-cancer drugs is an area of research that could lead to improved cancer therapy.
Conclusion
In conclusion, CNPTA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. CNPTA is relatively easy to synthesize and has been found to be low in toxicity in normal cells. However, its mechanism of action is not fully understood, and it has some limitations, including low solubility. There are several future directions for research on CNPTA, including the development of analogs with improved solubility and potency, further studies to elucidate its mechanism of action, and the use of CNPTA in combination with other anti-cancer drugs.
合成法
CNPTA can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-5-nitroaniline with thiosemicarbazide to form N-(2-chloro-5-nitrophenyl)-N'-phenylthiocarbazide. This intermediate compound is then reacted with phenacyl bromide in the presence of potassium carbonate to form N-(2-chloro-5-nitrophenyl)-2-phenylthioacetamide. Lastly, the compound is treated with acetic anhydride in the presence of pyridine to yield CNPTA.
科学的研究の応用
CNPTA has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, CNPTA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit potent anti-viral activity against herpes simplex virus type 1 and 2.
特性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c21-17-12-11-15(23(25)26)13-18(17)22-20(24)19(14-7-3-1-4-8-14)27-16-9-5-2-6-10-16/h1-13,19H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSJKYPHCGKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5013236.png)
![4-[4-(2-tert-butyl-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5013240.png)
![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![allyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5013249.png)
![N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5013264.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5013267.png)


![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5013277.png)

![1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5013286.png)
![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-1,5-dichloro-3-methylbenzene](/img/structure/B5013298.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5013319.png)